Combretastatin A4
Overview
Description
Combretastatin A4 is a class of closely related stilbenes found in the bark of Combretum caffrum, commonly known as the South African bush willow . It is a potent antitubulin agent and an inhibitor of microtubule polymerization derived from the South African willow bush .
Synthesis Analysis
Combretastatin A-4 was obtained by a Perkin reaction between 3-bromo-4-methoxyphenyl acetic acid and 3,4,5-trimethoxybenzaldehyde, hydroxyl transformation, decarboxylation with a high level of cis-selectivity (cis/trans = 95/5), and erianin was obtained by subsequent hydrogenation .Molecular Structure Analysis
Combretastatins are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) .Chemical Reactions Analysis
This compound phosphate is a water-soluble prodrug that the body can rapidly metabolize to this compound, which exhibits anti-tumor properties .Physical And Chemical Properties Analysis
The molecular formula of this compound is C18H20O5 and its molecular weight is 316.3 g/mol .Scientific Research Applications
Phototherapeutic and Biomedical Research Tool
Combretastatin A4 is known for its ability to inhibit tubulin polymerization, which is crucial in mitotic cell division. Its conformation greatly influences its potency. A novel form, azo-combretastatin A4, has been synthesized and shown to be significantly more potent in cellular cultures when photoisomerized, making it a promising candidate for phototherapeutic applications and as a tool in biomedical research (Engdahl et al., 2015).
Antitumor Properties and Clinical Applications
Combretastatins, including this compound, exhibit potent antitubulin activities, making them effective against certain cancers. They are found to have anti-tumor, antioxidant, anti-inflammatory, and antimicrobial effects. This compound phosphate, a water-soluble prodrug, is metabolized into this compound in the body, showing notable anti-tumor properties. Its nanoformulations offer advantages like improved solubility and targeted drug delivery, enhancing efficiency and reducing side effects (Karatoprak et al., 2020).
Targeting Tumor Vasculature
This compound, particularly its phosphate derivative, has been identified as an agent that can selectively damage tumor neovasculature. It induces blood flow shutdown in tumors, leading to extensive cell loss. Its ability to target and damage tumor vasculature, while also enhancing responses to other cancer treatments like cisplatin and radiation, highlights its potential in cancer therapy (Chaplin et al., 1999).
Impact on Endothelial Cells in Tumor Vascular System
Studies have shown that this compound phosphate impacts endothelial cells in the tumor vascular system selectively. It binds to the colchicine domain of microtubules, affecting the cytoskeleton of immature endothelial cells, inducing cell death via apoptosis and/or mitotic catastrophe pathways. This selective mechanism makes this compound an efficient anticancer compound (Jaroch et al., 2016).
Structural Basis and Drug Engineering
The active cis conformation of this compound is crucial for its biological activity. Understanding its binding to tubulin and the structural differences between its active cis and less active trans forms can inform drug engineering. This knowledge opens possibilities for developing variants of Combretastatin with improved chemical properties and pharmacological profiles (Gaspari et al., 2017).
Use in Photodynamic Therapy
The uptake and disposition of Combretastatins within live mammalian cells can be investigated using fluorescence lifetime imaging with two-photon excitation. This approachcan provide insight into the activation and efficacy of Combretastatins as potential anticancer drugs. Specifically, E(trans)-combretastatins, with their intrinsic fluorescence properties, can potentially be used in photodynamic therapy when activated by two-photon excitation in the red and near-infrared tissue window. This method may enable spatial and temporal control of drug activation within live cells (Bisby et al., 2012).
Comparative Pharmacokinetic and Metabolic Studies
This compound phosphate (CA4P) and its analog Combretastatin A1 phosphate (CA1P) have been studied for their pharmacokinetics and metabolism. These studies are crucial to understand their differential activity in tumor-specific prodrug dephosphorylation and the formation of reactive species, which may influence their therapeutic efficacy in cancer treatment (Kirwan et al., 2004).
Enhanced Tumor Therapy with Nanoliposomal Formulation
The development of nanoliposomal this compound formulations shows potential in enhancing bioavailability and targeting tumors more effectively. This approach could lead to more efficient antivascular action in metastatic cancer treatment, overcoming limitations such as poor water solubility and rapid systemic elimination associated with traditional formulations of this compound (Nik et al., 2019).
Programmed Cell Death in Vascular Endothelial Cells
This compound phosphate induces programmed cell death in vascular endothelial cells, which is a crucial aspect of its antivascular effect in tumor treatment. Understanding the mechanisms of cell death induction by this compound phosphate can provide insights into its potential use in treating cancers and hemangiomas (Ding et al., 2011).
Induction of Apoptosis in Human Endothelial Cells
Combretastatin A-4's ability to induce apoptosis in proliferating endothelial cells provides a mechanism for its selective toxicity and vascular shutdown in tumor models. The process of apoptosis induction offers a strategy for enhancing the clinical efficacy of Combretastatin A-4 in cancer chemotherapy (Iyer et al., 1998).
Mechanism of Action
Target of Action
Combretastatin A4 primarily targets tubulin , a protein that plays a crucial role in cell division . By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules .
Mode of Action
The mode of action of this compound involves its binding to tubulin, leading to cytoskeletal and morphological changes in endothelial cells . This interaction disrupts the normal function of tubulin, which is essential for cell division and the maintenance of cell shape .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, structures that are essential for cell division and intracellular transport .
Pharmacokinetics
this compound phosphate, a water-soluble prodrug of this compound, is often used in preclinical and clinical trials . The body can rapidly metabolize this prodrug to this compound . The pharmacokinetic profiles of this compound and its prodrug in rats after intravenous injection were best described by a two-compartment model .
Result of Action
The result of this compound’s action is the disruption of tumor blood flow, leading to rapid vascular collapse and tumor necrosis . It increases endothelial cell permeability while inhibiting endothelial cell migration and capillary tube formation, predominantly through disruption of the VE-cadherin/β-catenin/Akt signaling pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, nano-based formulations of this compound phosphate exhibit several advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . These formulations can enhance the stability and efficacy of this compound in different environments .
Safety and Hazards
When handling Combretastatin A4, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Combretastatin A4 phosphate is the most frequently tested compound in preclinical and clinical trials. It exhibits several clear advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . It is also suggested that this compound might be more efficacious when combined with chemotherapy, antiangiogenic therapy, and radiation therapy .
Biochemical Analysis
Biochemical Properties
Combretastatin A4 plays a crucial role in biochemical reactions, particularly as an inhibitor of the polymerization process of microtubules in tubulins . This disruption causes mitotic arrest, which can lead to cell death, particularly in rapidly dividing cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site on tubulin, inhibiting its polymerization . This binding disrupts the normal structure and function of microtubules, leading to cell cycle arrest and apoptosis .
Metabolic Pathways
This compound is involved in significant metabolic pathways, particularly those involving tubulin. It interacts with tubulin, disrupting its normal polymerization process . This disruption can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
It is known to interact with tubulin, which may play a role in its localization and accumulation within cells .
Subcellular Localization
Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are abundant .
properties
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBOLULGPECHP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025983 | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117048-59-6 | |
Record name | Combretastatin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117048-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Combretastatin A-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Combretastatin A4 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Combretastatin A4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Combretastatin A4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COMBRESTATIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16U6OP69RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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